molecular formula C6H4N2O2 B038499 Isoxazolo[4,5-b]pyridin-3(2H)-one CAS No. 122019-40-3

Isoxazolo[4,5-b]pyridin-3(2H)-one

Cat. No. B038499
M. Wt: 136.11 g/mol
InChI Key: NZYHQGWJHXLVCA-UHFFFAOYSA-N
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Description

Isoxazolo[4,5-b]pyridin-3(2H)-one is a heterocyclic compound . It is a part of the isoxazolopyridine family, which are compounds with high biological potential . They are characterized by a wide range of pharmacological activity, including antitumor activity .


Synthesis Analysis

The synthesis of isoxazolopyridines is often based on heterocyclization reactions of 5-aminoisoxazole with 1,3-electrophilic agents . One of the most accessible and versatile starting materials for the preparation of isoxazolo[5,4-b]pyridines is 5-Amino-3-methylisoxazole . A simple method for the preparation of substituted isoxazolopyridines involves the use of compound 1 and Mannich bases 2 in pyridine under reflux .


Molecular Structure Analysis

The molecular structure of isoxazolopyridines can be functionalized at position 6 by introducing isoxazole 1 into the reaction with keto esters 6 . Compounds 7 were obtained in moderate yields upon heating, while under milder conditions, partially hydrogenated analogs, for example, compounds 8, can be isolated .


Chemical Reactions Analysis

Isoxazolo[5,4-b]pyridines can undergo recyclization upon treatment with isoxazole 1 to form α-ketoamides 5 in good yields . Isatins are often used for the synthesis of spiroisoxazolo[5,4-b]pyridines via multicomponent reactions .

Scientific Research Applications

  • Chemical Synthesis : Isoxazolo[4,5-b]pyridin-3(2H)-one can be used for cyclization of α-(acylmethoxyimino)nitriles to produce 5-acyl-4-aminoisoxazoles (Gewald, Bellmann, & Jänsch, 1980). It's also synthesized from hydrazonoyl halides and used in synthesizing novel heterocyclic systems (Abdelhamid & Al-Atoom, 2006).

  • Drug Discovery : Its derivatives, particularly isoxazolo[4,5-b]pyridines, are suitable for library synthesis in drug discovery due to their green synthesis method (Tu et al., 2009).

  • Structural Studies : Isoxazolo[5,4-b]pyridin-6(7H)-ones have potential applications in structural studies and theoretical calculations of heterocyclic systems (Suárez et al., 2000).

  • Biomedical Applications :

    • Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives show potential antiproliferative properties against cancer cells (Jin et al., 2015).
    • They also exhibit antibacterial activity and inhibit the proliferation of breast carcinoma cell line MCF7 (Poręba et al., 2015).
    • Some derivatives show in vitro antiproliferative activity on tumor cell lines (Poręba & Wietrzyk, 2012).
    • Certain compounds exhibit moderate to good antidiabetic activity, with specific derivatives showing high inhibition of α-amylase activity (Suresh et al., 2017).
  • Fluorescent Dyes : Isoxazolo[3,4-b]pyridin-3(1H)-ones can react with iminium salts to yield fluorescent Safirinium dyes, useful in various applications (Sączewski et al., 2021).

  • Other Applications :

    • Isoxazolo[4,5-b]pyridine-N-oxides are valuable for structure-determining properties in scientific research, like X-ray diffraction (Chary, Murthy, & Rajanarendar, 2003).
    • Isoxazolo[2,3-a]pyridin-7-one serves as a versatile scaffold in the synthesis of quinolizinone (Calvet, Blanchard, & Kouklovsky, 2007).

Safety And Hazards

While specific safety and hazards information for Isoxazolo[4,5-b]pyridin-3(2H)-one is not available, general safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(10-8-6)2-1-3-7-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHQGWJHXLVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595658
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazolo[4,5-b]pyridin-3(2H)-one

CAS RN

122019-40-3
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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